molecular formula C16H19N5O B11218982 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218982
M. Wt: 297.35 g/mol
InChI Key: GEJXJZNUOFLQEX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,4-dimethylphenyl hydrazine and ethyl acetoacetate under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 2-methoxyethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound to study cellular pathways and molecular targets.

    Chemical Biology: Researchers use this compound to investigate its interactions with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. The exact pathways and targets depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-N-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3,4-dimethylphenyl)-N-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(3,4-dimethylphenyl)-N-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5O/c1-11-4-5-13(8-12(11)2)21-16-14(9-20-21)15(18-10-19-16)17-6-7-22-3/h4-5,8-10H,6-7H2,1-3H3,(H,17,18,19)

InChI Key

GEJXJZNUOFLQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOC)C

Origin of Product

United States

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